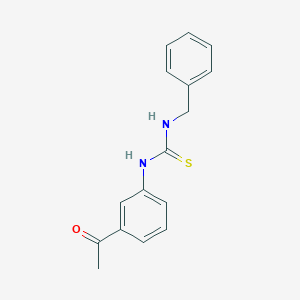![molecular formula C15H21N3O B397067 2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol CAS No. 400876-77-9](/img/structure/B397067.png)
2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol is a complex organic compound featuring a pyrazole ring substituted with dimethyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol typically involves multi-step organic reactionsThe final step involves the attachment of the ethanolamine moiety through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. Examples are:
- 3,5-dimethyl-1-phenyl-1H-pyrazole
- 4-methyl-1-(3-methylphenyl)-1H-pyrazole
Uniqueness
2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11-5-4-6-14(9-11)18-13(3)15(12(2)17-18)10-16-7-8-19/h4-6,9,16,19H,7-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVJNASUWGINQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)CNCCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-N-(diphenylmethyl)cyclopentanecarboxamide](/img/structure/B396988.png)
amino]-N-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B396989.png)

![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)
![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine](/img/structure/B397009.png)
![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)
![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B397019.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)

![N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]amine](/img/structure/B397022.png)
![N-allyl-N-[3-(4-iodophenoxy)propyl]amine](/img/structure/B397024.png)
